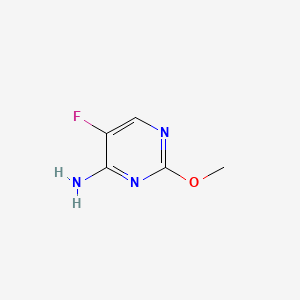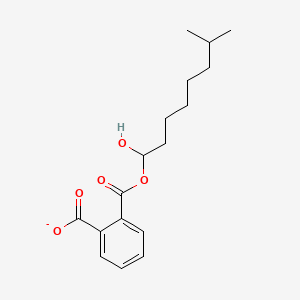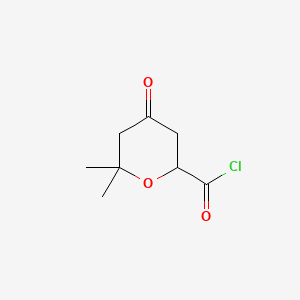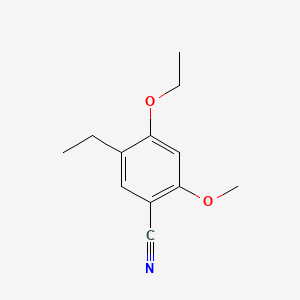![molecular formula C28H43N7O8 B592739 2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid CAS No. 138949-86-7](/img/structure/B592739.png)
2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nazumamide A is a linear tetrapeptide that was first isolated from the marine sponge Theonella sp. It is known for its potent thrombin-inhibitory properties, making it a significant compound in the field of medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nazumamide A can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protected amino acids such as Boc-L-proline and Boc-L-isoleucine . The key steps in the synthetic route include:
Coupling of Amino Acids: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups (e.g., Boc) are removed using acidic conditions, such as trifluoroacetic acid (TFA).
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Nazumamide A involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers to streamline the coupling and deprotection steps. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Nazumamide A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can alter its bioactivity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of Nazumamide A, as well as various analogs with modified amino acid residues.
Aplicaciones Científicas De Investigación
Nazumamide A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is studied for its interactions with biological molecules, particularly enzymes like thrombin.
Medicine: Due to its thrombin-inhibitory properties, Nazumamide A is explored for potential therapeutic applications in conditions related to blood coagulation.
Industry: The compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mecanismo De Acción
Nazumamide A exerts its effects by binding to the active site of thrombin, a serine protease involved in blood coagulation . By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. The molecular targets include the catalytic triad of thrombin, which consists of histidine, aspartate, and serine residues.
Comparación Con Compuestos Similares
Similar Compounds
Cycloaspeptide A: Another peptide isolated from marine sources with similar bioactivity.
Salinosporamide A: A compound with anticancer properties derived from marine actinobacteria.
Rifamycins: Antibiotic compounds with a different mechanism of action but similar marine origin.
Uniqueness
Nazumamide A is unique due to its specific linear tetrapeptide structure and potent thrombin-inhibitory activity. Unlike other similar compounds, it has a distinct mechanism of action and specific molecular targets, making it a valuable compound for both research and therapeutic applications.
Propiedades
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N7O8/c1-4-15(3)22(25(40)32-18(5-2)27(42)43)34-24(39)20-9-7-13-35(20)26(41)19(8-6-12-31-28(29)30)33-23(38)17-14-16(36)10-11-21(17)37/h10-11,14-15,18-20,22,36-37H,4-9,12-13H2,1-3H3,(H,32,40)(H,33,38)(H,34,39)(H,42,43)(H4,29,30,31)/t15-,18?,19-,20-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCIWSMKRPFIJY-LATKYVADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(CC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N7O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
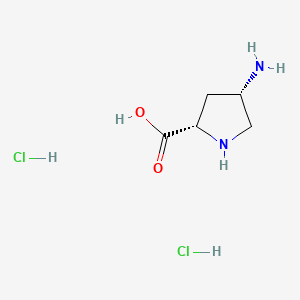
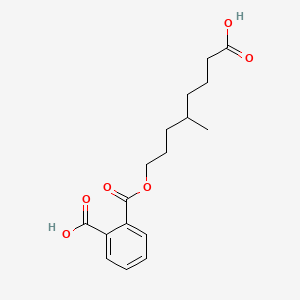

![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)
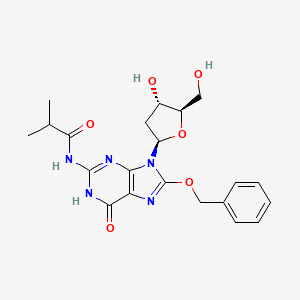
![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
